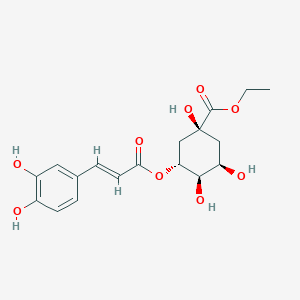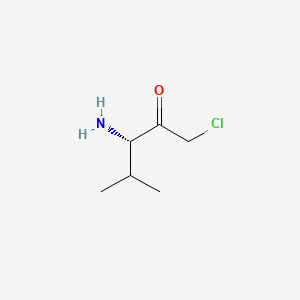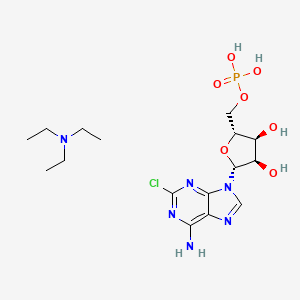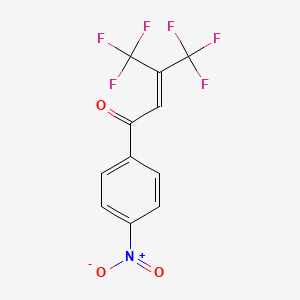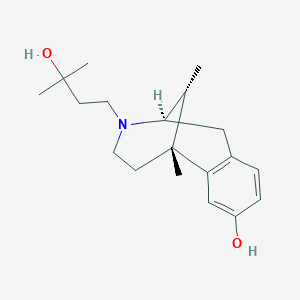
(+/-)-Pentazocine Hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Pentazocine Hydrate is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is known for its unique pharmacological profile, acting as both an agonist and antagonist at opioid receptors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Pentazocine Hydrate typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Benzomorphan Core: The initial step involves the formation of the benzomorphan core structure through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups are introduced to the benzomorphan core to achieve the desired pharmacological properties. This may involve reactions such as alkylation, acylation, and reduction.
Hydration: The final step involves the hydration of the compound to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Pentazocine Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
(+/-)-Pentazocine Hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of opioid analgesics.
Biology: Researchers use it to investigate the interaction of opioids with their receptors and the resulting biological effects.
Medicine: It serves as a reference compound in the development of new analgesics with improved efficacy and safety profiles.
Industry: The compound is used in the pharmaceutical industry for the production of pain management medications.
Mecanismo De Acción
(+/-)-Pentazocine Hydrate exerts its effects by interacting with opioid receptors in the central nervous system. It acts as an agonist at kappa opioid receptors and as a partial agonist or antagonist at mu opioid receptors. This dual action results in analgesic effects while minimizing the risk of respiratory depression and addiction commonly associated with other opioids.
Comparación Con Compuestos Similares
(+/-)-Pentazocine Hydrate is compared with other opioid analgesics such as morphine, codeine, and oxycodone. Unlike these compounds, this compound has a unique pharmacological profile due to its mixed agonist-antagonist properties. This makes it less likely to cause dependence and respiratory depression, offering a safer alternative for pain management.
List of Similar Compounds
- Morphine
- Codeine
- Oxycodone
- Naloxone (an opioid antagonist often used in combination with other opioids to reduce abuse potential)
Propiedades
Fórmula molecular |
C19H29NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(1R,9R,13R)-10-(3-hydroxy-3-methylbutyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H29NO2/c1-13-17-11-14-5-6-15(21)12-16(14)19(13,4)8-10-20(17)9-7-18(2,3)22/h5-6,12-13,17,21-22H,7-11H2,1-4H3/t13-,17+,19+/m0/s1 |
Clave InChI |
DIIYNIXYUDPJCY-BOFPYLFWSA-N |
SMILES isomérico |
C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |
SMILES canónico |
CC1C2CC3=C(C1(CCN2CCC(C)(C)O)C)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![antimony(5+);[4-(diethylamino)cyclohexa-2,5-dien-1-ylidene]-[4-[4-(diethylamino)-N-[4-(diethylamino)phenyl]anilino]phenyl]-[4-(diethylamino)phenyl]azanium;hexafluoride](/img/structure/B13419360.png)
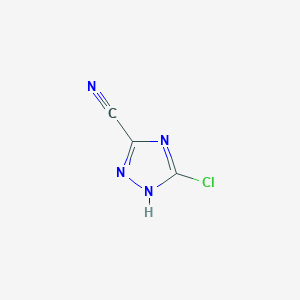

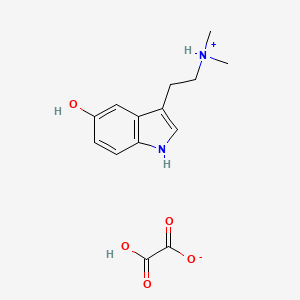
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
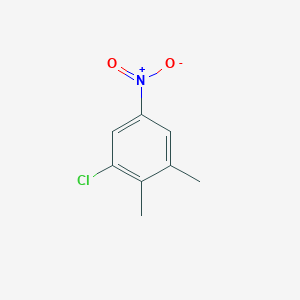
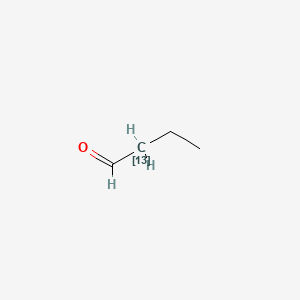
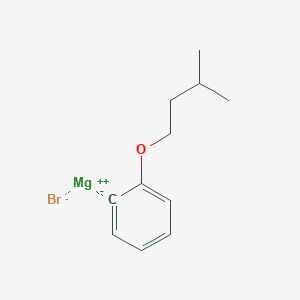
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)
